molecular formula C17H27NO2 B5878422 2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one

2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one

Cat. No.: B5878422
M. Wt: 277.4 g/mol
InChI Key: ICCWKSUYEVPQRS-UHFFFAOYSA-N
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Description

2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₃H₂₁NO. It is known for its unique structure, which includes a piperidine ring and a cyclohexene ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one typically involves the reaction of 5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one: A closely related compound with similar structural features but lacking the butanoyl group.

    2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one: Another similar compound with slight variations in the substituents.

Uniqueness

2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one is unique due to the presence of both the butanoyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-8-14(19)16-13(18-9-6-5-7-10-18)11-17(2,3)12-15(16)20/h4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCWKSUYEVPQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(CC(CC1=O)(C)C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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